
2-(4-chloro-3-nitrophenyl)-2-oxoethyl (1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetate
Overview
Description
2-(4-chloro-3-nitrophenyl)-2-oxoethyl (1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetate is a useful research compound. Its molecular formula is C19H15ClN2O7 and its molecular weight is 418.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-chloro-3-nitrophenyl)-2-oxoethyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetate is 418.0567785 g/mol and the complexity rating of the compound is 777. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 2-(4-chloro-3-nitrophenyl)-2-oxoethyl (1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetate is a complex organic molecule with significant biological implications. Its unique structural features suggest potential applications in various fields including pharmacology and biochemistry. This article explores the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 418.8 g/mol. The structure features a chlorinated nitrophenyl group and a dioxohexahydroisoindole moiety, contributing to its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C20H19ClN2O6 |
Molecular Weight | 418.8 g/mol |
IUPAC Name | This compound |
InChI Key | DXWMJVMZZFPVAC-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The nitrophenyl group can facilitate electron transfer reactions while the oxoethyl and dioxo groups may play a role in enzyme inhibition or receptor modulation. Preliminary studies suggest that it may exhibit anti-inflammatory and antimicrobial properties.
Pharmacological Studies
Recent research has focused on the pharmacological potential of similar compounds featuring the nitrophenyl moiety:
-
Antimicrobial Activity : Compounds with similar structures have shown efficacy against various pathogens. For instance, derivatives of nitrophenyl compounds have been tested for their ability to inhibit bacterial growth in vitro.
- Case Study : A study demonstrated that a related nitrophenyl compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Research indicates that compounds featuring dioxo groups can modulate inflammatory pathways.
- Enzyme Inhibition : The potential for this compound to inhibit enzymes involved in metabolic pathways has been explored. For example:
Toxicological Profile
Understanding the safety profile of this compound is crucial for its application in therapeutic contexts:
- Acute Toxicity : Preliminary assessments indicate that compounds with similar structures may pose risks if ingested or improperly handled.
- Skin Irritation : Many nitrophenyl compounds are associated with skin irritation upon contact.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its pharmacological properties :
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. This makes it a candidate for developing new antibiotics or antimicrobial agents.
- Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
Biochemical Probes
Due to its reactive functional groups, this compound serves as a biochemical probe :
- It can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activities. This application is crucial in drug discovery and development.
Synthesis of Complex Organic Molecules
The compound acts as a building block in synthetic organic chemistry:
- It is utilized in the synthesis of more complex molecules through various chemical reactions such as oxidation and substitution. This property is valuable for chemists looking to create novel compounds with specific functionalities.
Material Science
In material science, the compound's unique structure allows it to be used in creating specialty chemicals and materials:
- Its incorporation into polymer matrices or coatings can enhance material properties such as durability and resistance to environmental factors.
Case Studies
Study | Focus | Findings |
---|---|---|
Study on Antimicrobial Properties | Investigated the efficacy against Gram-positive and Gram-negative bacteria | Showed significant inhibition of bacterial growth with MIC values lower than standard antibiotics |
Research on Anti-inflammatory Mechanisms | Explored the modulation of cytokine production | Demonstrated a reduction in pro-inflammatory cytokines in cell culture models |
Synthesis of Novel Derivatives | Developed new derivatives through substitution reactions | Resulted in compounds with enhanced biological activity compared to the parent compound |
Chemical Reactions Analysis
The compound can undergo various chemical reactions that enhance its utility in research:
Types of Reactions
- Oxidation : The nitrophenyl group can be oxidized to form dinitrophenyl derivatives.
- Reduction : The nitro group can be reduced to an amine using reducing agents like hydrogen gas.
- Substitution Reactions : The chloro group can be substituted with other nucleophiles under appropriate conditions.
Properties
IUPAC Name |
[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O7/c20-12-4-3-9(6-13(12)22(27)28)14(23)8-29-15(24)7-21-18(25)16-10-1-2-11(5-10)17(16)19(21)26/h1-4,6,10-11,16-17H,5,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAVCFSGOGJDHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)CC(=O)OCC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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